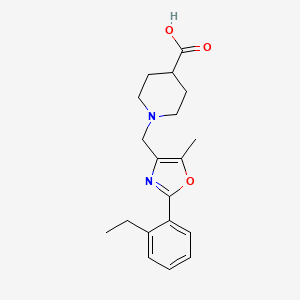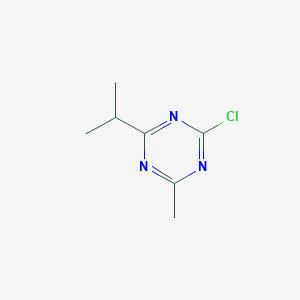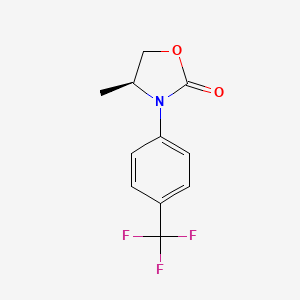
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a chiral center at the 4-position of the oxazolidinone ring. Oxazolidinones are a class of heterocyclic organic compounds that have gained significant attention due to their diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement. The process typically starts with the aldol condensation of a suitable aldehyde with a chiral auxiliary, followed by the formation of an intermediate isocyanate through the Curtius rearrangement. The final step involves the intramolecular cyclization to form the oxazolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also crucial in scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can modify the oxazolidinone ring or the trifluoromethyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Oxazolidinone derivatives are known for their antibacterial properties, and this compound may be explored for similar applications.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal applications, oxazolidinones typically inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex for protein synthesis, thereby exerting antibacterial effects .
Comparación Con Compuestos Similares
Similar Compounds
Linezolid: An oxazolidinone antibiotic used to treat Gram-positive bacterial infections.
Tedizolid: Another oxazolidinone antibiotic with similar applications to linezolid.
Uniqueness
(S)-4-Methyl-3-(4-trifluoromethylphenyl)oxazolidin-2-one is unique due to its trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones .
Propiedades
Número CAS |
572922-96-4 |
|---|---|
Fórmula molecular |
C11H10F3NO2 |
Peso molecular |
245.20 g/mol |
Nombre IUPAC |
(4S)-4-methyl-3-[4-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H10F3NO2/c1-7-6-17-10(16)15(7)9-4-2-8(3-5-9)11(12,13)14/h2-5,7H,6H2,1H3/t7-/m0/s1 |
Clave InChI |
UWXOOMDMTVVLFG-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H]1COC(=O)N1C2=CC=C(C=C2)C(F)(F)F |
SMILES canónico |
CC1COC(=O)N1C2=CC=C(C=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


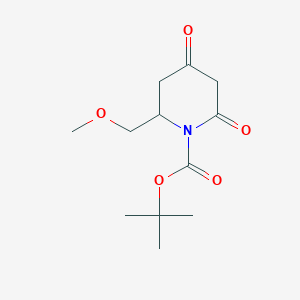
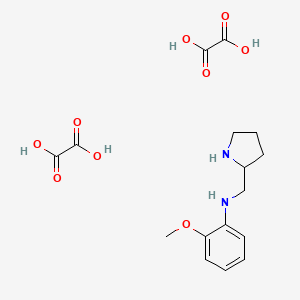


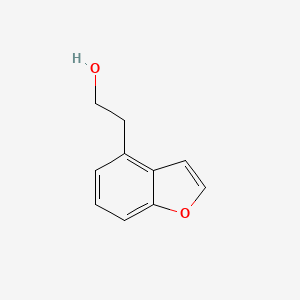
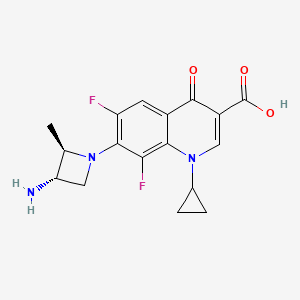
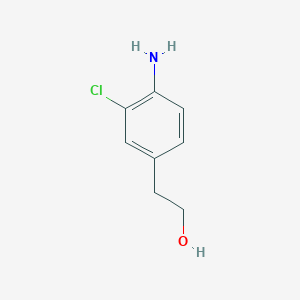

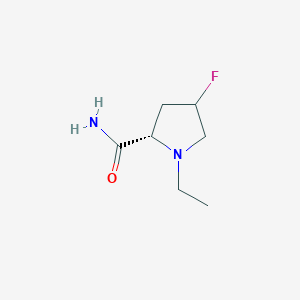

![2-(Difluoromethyl)benzo[d]oxazol-7-ol](/img/structure/B12862088.png)
![1-Iododibenzo[b,d]furan-2-ol](/img/structure/B12862106.png)
